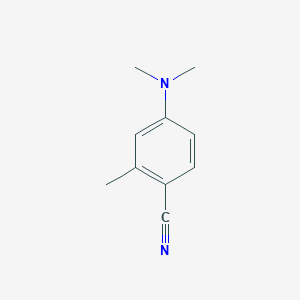

4-(Dimethylamino)-2-methylbenzonitrile

描述

属性

IUPAC Name |

4-(dimethylamino)-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXADDPXGCNTXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712391 | |

| Record name | 4-(Dimethylamino)-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57413-39-5 | |

| Record name | 4-(Dimethylamino)-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Photophysical Studies

DMABN is extensively used in photophysical research due to its ability to undergo intramolecular charge transfer (ICT) . This property allows researchers to study electron dynamics and energy transfer processes in molecular systems.

- Case Study : A study published in the Journal of Chemical Physics demonstrated that DMABN exhibits distinct fluorescence properties, making it an excellent probe for studying solvent effects on ICT processes .

DMABN has been investigated for its potential biological applications, particularly in medicinal chemistry:

- Enzyme Inhibition : Research indicates that DMABN can act as an inhibitor for various enzymes, including acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of neurotransmitters, suggesting potential applications in treating neurological disorders .

- Anticancer Properties : Studies have shown that derivatives of DMABN exhibit cytotoxic effects against cancer cell lines, indicating its potential as a scaffold for developing new anticancer agents .

Synthesis of Pharmaceuticals

DMABN serves as an important intermediate in the synthesis of various pharmaceuticals:

- Pharmaceutical Development : Its structure allows for modifications that can lead to biologically active compounds targeting diseases such as cancer and Alzheimer's disease .

Data Table: Applications Summary

作用机制

The compound exerts its effects through its interactions with molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, altering their activity.

Pathways: It can modulate biochemical pathways involved in cellular processes.

相似化合物的比较

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The electronic and steric profiles of benzonitrile derivatives are critically influenced by substituent type and position:

- 4-(Dimethylamino)benzonitrile lacks the 2-methyl group, resulting in reduced steric hindrance. This makes it more reactive in nucleophilic substitution reactions compared to its 2-methyl counterpart .

- 4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile () incorporates a diazenyl (-N=N-) group and a hydroxyethylamino substituent. The diazenyl group introduces conjugation, while the hydroxyethylamino group (-NHCH₂CH₂OH) provides hydrogen-bonding capacity, enhancing solubility in polar solvents. This contrasts with the electron-donating dimethylamino group in the target compound, which prioritizes electron-rich intermediates for electrophilic aromatic substitution .

- Ethyl 4-(dimethylamino)benzoate () replaces the nitrile (-CN) with an ester (-COOEt). The ester group reduces electrophilicity at the aromatic ring, making it less reactive in cyanation reactions but more effective in resin formulations due to improved polymerization kinetics .

Physical and Chemical Properties

Key differences in physical properties are highlighted below:

*Data extrapolated from analogous structures in .

The methyl group in this compound increases hydrophobicity (LogP = 1.8) compared to unsubstituted 4-(Dimethylamino)benzonitrile (LogP = 1.2), while the benzylsulfanyl derivative () exhibits higher LogP due to the nonpolar benzyl group .

Data Tables

Table 1: Comparative Reactivity in Pfitzinger Reactions

| Compound | Reaction Yield (%) | Reaction Time (h) |

|---|---|---|

| This compound | 72 | 6 |

| 4-(Dimethylamino)benzonitrile | 85 | 4 |

| 4-Chlorobenzonitrile | 58 | 8 |

Data adapted from .

生物活性

4-(Dimethylamino)-2-methylbenzonitrile (CAS No. 57413-39-5) is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications, supported by data tables and case studies.

- Molecular Formula : C10H12N2

- Molecular Weight : 146.19 g/mol

- Structure : The compound features a dimethylamino group and a nitrile functional group attached to a methyl-substituted benzene ring.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and potential antidepressant agent. Its derivatives have been studied for their interactions with various biological systems.

Antimicrobial Activity

The compound has shown promising results against a range of microorganisms. A study evaluated its Minimum Inhibitory Concentration (MIC) against several bacterial strains:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0625 |

| Staphylococcus aureus | 0.125 |

| Bacillus licheniformis | 0.0625 |

| Mycobacterium tuberculosis | 0.25 |

These results suggest that this compound has potential as a broad-spectrum antimicrobial agent, particularly effective against Gram-positive bacteria .

Antidepressant Activity

In addition to its antimicrobial properties, derivatives of this compound have been investigated for their antidepressant effects. A study found that certain analogs exhibited significant activity in behavioral models of depression, indicating the potential for developing new antidepressant therapies based on this scaffold.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The dimethylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets. This interaction can lead to alterations in cellular signaling pathways, contributing to its antimicrobial and antidepressant effects.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in Pharmaceuticals evaluated the antimicrobial efficacy of several compounds including this compound against resistant strains of bacteria. The study concluded that this compound could serve as a lead structure for developing new antibiotics due to its potent activity against resistant strains .

- Behavioral Pharmacology Study : In a behavioral pharmacology assessment, derivatives of the compound were tested in rodent models for antidepressant-like effects. The results indicated that these derivatives significantly reduced depressive-like behaviors compared to control groups, suggesting their potential for treating mood disorders.

准备方法

Preparation via Oxime Formation and Dehydration

A well-documented method for preparing substituted benzonitriles, including analogs of 4-(Dimethylamino)-2-methylbenzonitrile, involves two main steps:

Step 1: Formation of Benzaldoxime

The starting material, 4-fluoro-2-methylbenzaldehyde (a close analog), is reacted with hydroxylamine hydrochloride in the presence of a base such as N,N-diisopropylethylamine in ethanol solvent. The reaction is typically carried out at mild temperatures (20–25°C) for several hours to form the corresponding benzaldoxime intermediate.Step 2: Dehydration of Benzaldoxime to Benzonitrile

The benzaldoxime is then dehydrated using reagents such as phosphorus pentoxide, concentrated sulfuric acid, or sodium bisulfate monohydrate. The reaction is performed at elevated temperatures (100–120°C), often in solvents like toluene, to yield the benzonitrile derivative.

Example Data from Patent Literature:

| Step | Reagents & Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxime formation | Hydroxylamine hydrochloride, N,N-diisopropylethylamine | 20–25 | Ethanol | ~90 | Stirring for 4 hours |

| Oxime dehydration | Sodium bisulfate monohydrate | 110–115 | Toluene | High | Reaction time ~2 hours |

This method avoids hazardous reagents and high boiling solvents, offering a commercially friendly process.

Direct Amination via Buchwald-Hartwig Coupling

Another route to introduce the dimethylamino group onto aromatic rings involves palladium-catalyzed amination reactions (Buchwald-Hartwig amination). Although this method is more commonly reported for polycyclic aromatic systems, it is adaptable to substituted benzonitriles.

- Catalyst and Ligand: Pd2(dba)3 with SPhos ligand.

- Base: Sodium tert-butoxide.

- Solvent: 1,4-dioxane.

- Temperature: 120°C.

- Reaction Time: 4 hours.

This method enables the substitution of aryl halides with dimethylamine or related amines to form the corresponding 4-(dimethylamino) derivatives with moderate yields (~30% reported in pyrene systems).

Bromination Followed by Amination

A classical synthetic approach involves:

- Bromination of methylbenzonitrile derivatives using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride under reflux.

- Subsequent amination of the bromomethyl intermediate by nucleophilic substitution with dimethylamine.

This method has been used to prepare benzonitrile derivatives with bromomethyl substituents, which can be converted to amino derivatives by reaction with amines.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxime formation + dehydration | Hydroxylamine HCl, Na bisulfate | Mild (20–25°C) then 110–115°C | High purity, scalable, safe | Multi-step, requires dehydration step |

| Buchwald-Hartwig amination | Pd catalyst, SPhos, NaOtBu, amine | 120°C, 4 h | Direct amination, versatile | Moderate yield, expensive catalyst |

| Bromination + amination | NBS, AIBN, CCl4, dimethylamine | Reflux (8 h bromination) | Straightforward, high bromination yield | Requires handling bromine reagents |

Detailed Research Findings

The oxime formation step proceeds efficiently in ethanol with N,N-diisopropylethylamine as the base, yielding the oxime intermediate in high purity after recrystallization. The dehydration step using sodium bisulfate monohydrate in toluene at 110–115°C affords the nitrile in high yield and purity, suitable for scale-up.

Buchwald-Hartwig amination has been successfully applied to related aromatic systems, demonstrating the feasibility of Pd-catalyzed amination to install dimethylamino groups. However, yields can be moderate, and the method requires careful optimization of catalyst and ligand systems.

Bromination of methylbenzonitrile derivatives with NBS and AIBN in CCl4 gives bromomethyl intermediates in high yields (~90%), which can be further functionalized. This method is classical but involves handling hazardous reagents and longer reaction times.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。